Cas no 1805218-52-3 (4-Bromomethyl-3-hydroxy-5-nitropyridine)

4-Bromomethyl-3-hydroxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
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- 4-Bromomethyl-3-hydroxy-5-nitropyridine
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- インチ: 1S/C6H5BrN2O3/c7-1-4-5(9(11)12)2-8-3-6(4)10/h2-3,10H,1H2
- InChIKey: ZYHLITVIGAMTEI-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(=CN=CC=1[N+](=O)[O-])O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 173
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 78.9
4-Bromomethyl-3-hydroxy-5-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029012137-250mg |
4-Bromomethyl-3-hydroxy-5-nitropyridine |
1805218-52-3 | 95% | 250mg |
$1,029.00 | 2022-04-01 | |
Alichem | A029012137-1g |
4-Bromomethyl-3-hydroxy-5-nitropyridine |
1805218-52-3 | 95% | 1g |
$3,184.50 | 2022-04-01 |
4-Bromomethyl-3-hydroxy-5-nitropyridine 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
4-Bromomethyl-3-hydroxy-5-nitropyridineに関する追加情報
Comprehensive Overview of 4-Bromomethyl-3-hydroxy-5-nitropyridine (CAS No. 1805218-52-3): Properties, Applications, and Research Insights
4-Bromomethyl-3-hydroxy-5-nitropyridine (CAS No. 1805218-52-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This nitropyridine derivative combines a bromomethyl group, a hydroxyl group, and a nitro group on a pyridine ring, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula, C6H5BrN2O3, reflects its potential for diverse chemical modifications, aligning with current trends in drug discovery and precision chemistry.
In recent years, the demand for functionalized pyridines like 4-Bromomethyl-3-hydroxy-5-nitropyridine has surged, driven by their role in developing small-molecule inhibitors and catalytic ligands. Researchers frequently search for "nitropyridine synthesis" or "bromomethyl pyridine applications," highlighting its relevance in medicinal chemistry. The compound’s ability to undergo nucleophilic substitution at the bromomethyl position or redox reactions at the nitro group makes it invaluable for constructing targeted therapeutics, particularly in oncology and neurology.
The physicochemical properties of CAS No. 1805218-52-3 include a moderate solubility in polar organic solvents like DMSO and methanol, which facilitates its use in high-throughput screening assays. Its melting point (typically >150°C) and stability under inert atmospheres are critical for storage and handling. Analytical techniques such as HPLC and NMR spectroscopy are commonly employed to verify its purity, a topic often queried in "how to analyze nitropyridine derivatives" discussions.
From an industrial perspective, 4-Bromomethyl-3-hydroxy-5-nitropyridine is pivotal in designing crop protection agents, addressing global concerns about sustainable agriculture. Its nitro and hydroxyl groups enable hydrogen bonding with biological targets, a feature explored in "agrochemical molecular design" studies. Furthermore, the compound’s compatibility with green chemistry principles—such as solvent-free reactions or biocatalytic transformations—aligns with the growing emphasis on eco-friendly synthesis.
Ongoing research explores the compound’s potential in material science, particularly in developing organic semiconductors and photoactive materials. Questions like "can nitropyridines enhance OLED efficiency?" underscore its interdisciplinary appeal. Innovations in crystal engineering also leverage its supramolecular interactions to design novel co-crystals with tailored properties.
In summary, 4-Bromomethyl-3-hydroxy-5-nitropyridine (CAS No. 1805218-52-3) exemplifies the convergence of chemical innovation and applied research. Its multifaceted applications—from pharmaceutical intermediates to advanced materials—reflect its adaptability to modern scientific challenges. As interest in structure-activity relationships and molecular diversity grows, this compound remains a cornerstone in both academic and industrial laboratories.
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